(3-Bromo-5-(trifluoromethyl)phenyl)methanol
Overview
Description
(3-Bromo-5-(trifluoromethyl)phenyl)methanol is an organic compound with the molecular formula C8H6BrF3O It is a derivative of phenylmethanol, where the phenyl ring is substituted with a bromine atom at the 3-position and a trifluoromethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-(trifluoromethyl)phenyl)methanol typically involves the bromination of 5-(trifluoromethyl)phenylmethanol. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually performed at low temperatures to prevent over-bromination and to ensure high selectivity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-(trifluoromethyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding 5-(trifluoromethyl)phenylmethanol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 3-Bromo-5-(trifluoromethyl)benzaldehyde or 3-Bromo-5-(trifluoromethyl)benzoic acid.
Reduction: 5-(trifluoromethyl)phenylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Bromo-5-(trifluoromethyl)phenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Bromo-5-(trifluoromethyl)phenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-(trifluoromethyl)phenol: Similar structure but with a hydroxyl group instead of a methanol group.
5-(trifluoromethyl)phenylmethanol: Lacks the bromine atom at the 3-position.
3-Bromo-5-(trifluoromethyl)benzaldehyde: Contains an aldehyde group instead of a methanol group.
Uniqueness
(3-Bromo-5-(trifluoromethyl)phenyl)methanol is unique due to the presence of both a bromine atom and a trifluoromethyl group on the phenyl ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
[3-bromo-5-(trifluoromethyl)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-3,13H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYFWGBMAYFJOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652095 | |
Record name | [3-Bromo-5-(trifluoromethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172023-97-1 | |
Record name | [3-Bromo-5-(trifluoromethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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